(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE
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Overview
Description
(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group is introduced through alkylation reactions using isobutyl halides.
Formation of the Propenamide Moiety: The final step involves the condensation of the thiadiazole derivative with a suitable aldehyde or ketone to form the propenamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often incorporate advanced techniques such as catalytic hydrogenation, solvent extraction, and crystallization to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE: shares structural similarities with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11(2)9-14-18-19-16(21-14)17-15(20)12(3)10-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,17,19,20)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFLCZQMLDZMJR-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C(=CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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